REACTION_SMILES
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[CH2:1]1[O:2][c:3]2[c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9][c:10]2[O:11]1.[CH3:12][C:13]([CH3:14])=[O:15]>>[CH2:1]1[O:2][c:3]2[c:4]([C:5](=[O:6])[OH:15])[cH:7][cH:8][cH:9][c:10]2[O:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc2c1OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Type
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product
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Smiles
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O=C(O)c1cccc2c1OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |